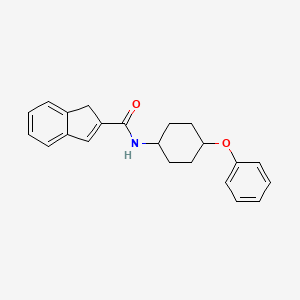![molecular formula C20H17BrN2O4S B7432546 N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide, commonly known as BPNM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, BPNM is not used as a drug, but rather as a research tool in various scientific studies.
Mecanismo De Acción
BPNM works by binding to specific proteins, thereby inhibiting their activity. This inhibition can be either reversible or irreversible, depending on the specific protein and the binding site. BPNM has been shown to bind to various proteins, including the human carbonic anhydrase II (hCA II), which is an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
BPNM has been shown to have various biochemical and physiological effects, including the inhibition of hCA II activity, which can lead to a decrease in the production of bicarbonate ions in the body. BPNM has also been shown to have an effect on the activity of other proteins, including the human serum albumin (HSA), which is a protein involved in the transport of various molecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs. BPNM can also be used in the study of protein-protein interactions, which is essential in understanding various biological processes. Additionally, BPNM can be used in the development of new diagnostic tools for various diseases.
In conclusion, BPNM is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM works by binding to specific proteins, thereby inhibiting their activity. BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage. There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs.
Métodos De Síntesis
BPNM can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with N-methyl-4-nitrobenzenesulfonamide in the presence of a base. The reaction yields BPNM as a white crystalline solid, which can be purified using recrystallization.
Aplicaciones Científicas De Investigación
BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM is particularly useful in identifying the binding sites of proteins, which is essential in drug discovery and development.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-22(28(26,27)17-13-11-16(12-14-17)23(24)25)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIQHKQFOPGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-dichloroquinolin-3-yl)methyl]-4-fluoro-3-(trifluoromethyl)aniline](/img/structure/B7432477.png)
![Ethyl 3-fluoro-4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432482.png)
![Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7432484.png)
![4-[(3,4-Difluorophenyl)methylsulfanylmethyl]-2-(5-methylfuran-2-yl)-1,3-thiazole](/img/structure/B7432485.png)
![2-[(2,6-Difluorophenyl)methylsulfanylmethyl]-5-methyl-1,3-benzothiazole](/img/structure/B7432492.png)
![N'-(6-chloropyridin-2-yl)-3-[4-(hydroxymethyl)piperidin-1-yl]sulfonylthiophene-2-carbohydrazide](/img/structure/B7432503.png)

![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)

![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)

![1-Methyl-2-[[4-(1,1,1-trifluoropropan-2-yl)phenyl]methylsulfanyl]benzimidazole-5-sulfonamide](/img/structure/B7432541.png)
![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate](/img/structure/B7432549.png)